molecular formula C31H29BClN3O2 B13007996 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1509941-38-1

2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13007996
CAS No.: 1509941-38-1
M. Wt: 521.8 g/mol
InChI Key: NREMSFJIXKUKPP-UHFFFAOYSA-N
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Description

2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine: is a complex organic compound with a fascinating structure. Let’s break it down:

    2-Chloro: Indicates the presence of a chlorine atom.

    7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): This part of the compound contains a boron atom within a dioxaborolane ring.

    5-trityl-5H-pyrrolo[2,3-b]pyrazine: The core structure consists of a pyrrolopyrazine ring system, with a trityl group attached.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including boronation and chlorination reactions. One common approach is the Buchwald-Hartwig cross-coupling reaction, where an aryl chloride (such as the chlorinated pyrrolopyrazine) reacts with an arylboronic acid (the tetramethyl dioxaborolane) in the presence of a palladium catalyst and a ligand .

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Substitution: Chlorine can be replaced by other nucleophiles (e.g., amines or hydroxides).

    Cross-Coupling Reactions: As mentioned earlier, it participates in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, and Suzuki-Miyaura couplings.

Common Reagents and Conditions::

    Palladium Catalysts: Essential for cross-coupling reactions.

    Base: Often used to facilitate substitution reactions.

    Solvents: Organic solvents like DMF, DMSO, or toluene.

Major Products:: The specific products depend on the reaction conditions and substituents. Functionalized derivatives of the pyrrolopyrazine core are common.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a versatile building block for designing novel materials.

    Biology: Potential use in drug discovery due to its unique structure.

    Medicine: Investigated for its pharmacological properties.

    Industry: In the development of functional materials (e.g., OLEDs, sensors).

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

CAS No.

1509941-38-1

Molecular Formula

C31H29BClN3O2

Molecular Weight

521.8 g/mol

IUPAC Name

2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tritylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C31H29BClN3O2/c1-29(2)30(3,4)38-32(37-29)25-21-36(28-27(25)35-26(33)20-34-28)31(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3

InChI Key

NREMSFJIXKUKPP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=C(N=C23)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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